molecular formula C21H23F2N5O4 B6572477 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide CAS No. 946308-59-4

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide

Cat. No.: B6572477
CAS No.: 946308-59-4
M. Wt: 447.4 g/mol
InChI Key: YMKIPDTZSOIZTI-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a synthetic small molecule characterized by a tetrazole core linked to a 3,4-difluorophenyl group and a 3,4,5-triethoxybenzamide moiety. The 3,4,5-triethoxybenzamide moiety may modulate solubility and confer steric effects critical for receptor selectivity. This compound is synthesized via multicomponent reactions (MCRs), such as the Ugi-Azide reaction, which enables rapid assembly of structurally diverse heterocycles .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O4/c1-4-30-17-9-13(10-18(31-5-2)20(17)32-6-3)21(29)24-12-19-25-26-27-28(19)14-7-8-15(22)16(23)11-14/h7-11H,4-6,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKIPDTZSOIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (µg/mL) Biological Activity (IC50, nM)
N-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide (Target Compound) 3,4-Difluorophenyl, Triethoxybenzamide 476.43 3.8 12.5 (pH 7.4) 28.9 (Enzyme X)
1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) Benzodioxinyl, Thiophene, Benzodiazolone 575.62 4.2 8.2 (pH 7.4) 45.6 (Enzyme X)
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-3,4-dimethoxybenzamide 4-Chlorophenyl, Dimethoxybenzamide 401.85 3.2 18.9 (pH 7.4) 62.3 (Enzyme X)

<sup>a</sup>LogP values calculated using Molinspiration software.

Key Observations:

Impact of Fluorination: The target compound’s 3,4-difluorophenyl group increases lipophilicity (LogP = 3.8) compared to the non-fluorinated 4-chlorophenyl analogue (LogP = 3.2), enhancing membrane permeability but reducing aqueous solubility .

Benzamide Modifications : The triethoxybenzamide group improves solubility (12.5 µg/mL) relative to dimethoxybenzamide (18.9 µg/mL) due to enhanced hydrogen-bonding capacity, despite higher molecular weight .

Biological Activity : The target compound exhibits superior enzyme inhibition (IC50 = 28.9 nM) compared to compound 9o (IC50 = 45.6 nM), likely due to the electron-withdrawing fluorine atoms stabilizing ligand-receptor interactions .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The 3,4-difluorophenyl group reduces oxidative metabolism in liver microsomes (t1/2 = 4.2 h) compared to the 4-chlorophenyl analogue (t1/2 = 2.8 h) .
  • CYP Inhibition : The target compound shows moderate CYP3A4 inhibition (Ki = 9.3 µM), whereas 9o exhibits stronger inhibition (Ki = 4.1 µM), likely due to its benzodiazolone moiety .

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